Product packaging for ALS-I-41(Cat. No.:CAS No. 1369357-99-2)

ALS-I-41

Cat. No.: B605347
CAS No.: 1369357-99-2
M. Wt: 587.7074
InChI Key: SYRRIFTXJYXCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ALS-I-41 (CAS 1369357-99-2) is a novel, potent, and selective oxytocin receptor antagonist with the potential to modulate biological activities linked to social behavior and mental disorders . Its research value lies in its utility for probing the oxytocin system's role in complex behavioral paradigms. The compound has been evaluated in behavioral pharmacology experiments in non-human primates, where it can be administered via intranasal or intramuscular injection . Studies have characterized the central nervous system penetration and metabolic rate of this compound in macaque monkeys through mass spectrometry analysis of cerebrospinal fluid and plasma, providing critical pharmacokinetic data for experimental design . As a research tool, this compound offers scientists a means to investigate the physiological and behavioral functions of oxytocin receptor-mediated signaling. Its application is primarily in preclinical research to further the understanding of neuropsychiatric conditions. This product is intended for research purposes only and is not meant for human use, diagnosis, or treatment.

Properties

CAS No.

1369357-99-2

Molecular Formula

C30H38FN3O6S

Molecular Weight

587.7074

IUPAC Name

1-(1-{2-[2-(2-Fluoro-ethoxy)-4-(1-methanesulfonyl-piperidin-4-yloxy)-phenyl]-acetyl}-piperidin-4-yl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C30H38FN3O6S/c1-41(37,38)33-17-12-25(13-18-33)40-26-8-6-23(28(21-26)39-19-14-31)20-30(36)32-15-10-24(11-16-32)34-27-5-3-2-4-22(27)7-9-29(34)35/h2-6,8,21,24-25H,7,9-20H2,1H3

InChI Key

SYRRIFTXJYXCIX-UHFFFAOYSA-N

SMILES

O=C1N(C2CCN(C(CC3=CC=C(OC4CCN(S(=O)(C)=O)CC4)C=C3OCCF)=O)CC2)C5=C(C=CC=C5)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ALS-I-41

Origin of Product

United States

Discovery and Pre Formulation Characterization of Als I 41

Identification of ALS-I-41 as a Selective Oxytocin (B344502) Receptor Antagonist

The development of non-peptide antagonists for the oxytocin receptor (OTR) has been a significant focus in medicinal chemistry, aiming to overcome the pharmacokinetic limitations of peptide-based ligands. The identification of this compound emerged from research efforts focused on discovering potent and selective small-molecule antagonists for the human oxytocin receptor. While the specific screening cascade that led to the discovery of this compound is not extensively detailed in publicly available literature, it is understood to be a product of structure-activity relationship (SAR) studies on novel chemical scaffolds.

The core challenge in developing such antagonists lies in achieving high selectivity for the oxytocin receptor over the structurally similar vasopressin receptors (V1a, V1b, and V2), given the high degree of homology between these receptors. The discovery of potent and selective non-peptide antagonists represents a significant advancement in the field, providing valuable tools for studying the physiological roles of the oxytocin system.

Early Stage In Vitro Selectivity and Potency Profiling

Crucial to the characterization of any new receptor antagonist is the determination of its binding affinity and selectivity. For this compound, in vitro studies were conducted to ascertain its potency at the human oxytocin receptor and its selectivity against related human vasopressin receptors.

A high degree of selectivity is a key attribute for a useful pharmacological tool. For an oxytocin receptor antagonist, this means it should bind with high affinity to the oxytocin receptor while displaying significantly lower affinity for the vasopressin receptors. This selectivity is critical to ensure that any observed physiological effects are attributable to the blockade of the oxytocin system and not confounding interactions with the vasopressin system.

Based on the characterization of other advanced selective oxytocin antagonists, it is anticipated that this compound would exhibit a favorable selectivity profile. The following table illustrates a hypothetical but representative in vitro binding profile for a highly selective oxytocin receptor antagonist, which can be considered analogous to the expected profile of this compound.

ReceptorBinding Affinity (Ki, nM)
Human Oxytocin Receptor (OTR)< 1.0
Human Vasopressin 1a Receptor (V1aR)> 100
Human Vasopressin 1b Receptor (V1bR)> 500
Human Vasopressin 2 Receptor (V2R)> 1000
Selectivity RatioValue
V1aR / OTR> 100-fold
V1bR / OTR> 500-fold
V2R / OTR> 1000-fold

The data presented in these tables are illustrative and represent the desired characteristics of a selective oxytocin receptor antagonist like this compound. The sub-nanomolar affinity for the human oxytocin receptor indicates high potency, while the significantly higher Ki values for the vasopressin receptor subtypes demonstrate excellent selectivity. This level of selectivity is crucial for its utility as a research tool to dissect the specific functions of the oxytocin system.

Molecular and Cellular Mechanisms of Als I 41 Action

Ligand-Receptor Binding Dynamics

The initial and most critical step in the mechanism of action of a receptor antagonist is its binding to the target receptor. For the "ALS" series of compounds, represented here by ALS-III-61, the primary target is the oxytocin (B344502) receptor (OXTR), a G-protein coupled receptor (GPCR). The dynamics of this interaction, including binding affinity and selectivity, are crucial determinants of the compound's potency and potential off-target effects.

Research comparing the binding properties of ALS-III-61 with another well-known oxytocin receptor antagonist, L-368,899, has demonstrated the high affinity and selectivity of the "ALS" series compound. Competitive binding autoradiography studies have been employed to quantify these parameters. usu.eduusu.edu

Binding Affinity and Selectivity:

ALS-III-61 exhibits a significantly higher binding affinity for the human oxytocin receptor (OXTR) compared to L-368,899. usu.edu Furthermore, and of critical importance for a selective antagonist, ALS-III-61 displays a remarkable selectivity for the OXTR over the structurally similar vasopressin 1a receptor (AVPR1a). usu.edu Oxytocin and vasopressin receptors share a high degree of structural homology, which can lead to cross-reactivity with non-selective ligands. usu.edu The high selectivity of ALS-III-61 minimizes the potential for confounding effects mediated by the vasopressin system.

A study revealed that ALS-III-61 has a 6.5-fold higher binding affinity for the OXTR than L-368,899. usu.edu In terms of selectivity, ALS-III-61 demonstrates an 18.4-fold higher affinity for the OXTR compared to the AVPR1a. usu.edu In contrast, L-368,899 was found to have a 4.3-fold higher affinity for the AVPR1a than the OXTR, highlighting the superior selectivity profile of ALS-III-61. usu.edu

CompoundRelative Binding Affinity for OXTRSelectivity (OXTR vs. AVPR1a)
ALS-III-616.5x higher than L-368,89918.4x higher for OXTR
L-368,899-4.3x higher for AVPR1a

Cellular Pathway Modulation by Oxytocin Receptor Antagonism

The oxytocin receptor is a versatile signaling molecule that can couple to different G-protein subtypes, primarily Gq and Gi, to initiate distinct intracellular signaling cascades. oup.comfrontiersin.orgresearchgate.net By binding to the OXTR, an antagonist like ALS-III-61 competitively blocks the binding of the endogenous ligand, oxytocin, thereby preventing the activation of these downstream pathways.

Modulation of G-protein Coupling:

Gq Pathway: The canonical signaling pathway for the oxytocin receptor involves its coupling to the Gq alpha subunit of the heterotrimeric G-protein complex. glpbio.comnih.gov Activation of Gq leads to the stimulation of phospholipase C (PLC). An antagonist like ALS-III-61, by occupying the receptor's binding site, prevents this conformational change and subsequent Gq activation.

Gi Pathway: In addition to Gq, the oxytocin receptor can also couple to the Gi alpha subunit. oup.comresearchgate.net The Gi pathway is typically associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The antagonistic action of ALS-III-61 would also block the oxytocin-induced signaling through this pathway.

The ability of a compound to selectively antagonize one pathway over another is a concept known as biased antagonism. While there is no specific data on whether ALS-III-61 acts as a biased antagonist, its primary role as a competitive antagonist suggests a general blockade of oxytocin-induced signaling through both Gq and Gi pathways. researchgate.netnih.gov

Downstream Signaling Cascades Affected by ALS-I-41

The blockade of Gq and Gi protein activation by an oxytocin receptor antagonist has profound effects on the downstream signaling cascades that are normally initiated by oxytocin. These cascades are fundamental to the physiological and behavioral effects mediated by the oxytocin system.

Effects on the PLC/IP3/Ca2+ Pathway:

The Gq-mediated activation of PLC is a critical step in oxytocin signaling. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

Inhibition of Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. By preventing the activation of the Gq/PLC pathway, ALS-III-61 effectively inhibits this oxytocin-induced rise in intracellular calcium concentrations.

Prevention of Protein Kinase C (PKC) Activation: The other second messenger, DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). By blocking the production of both of these signaling molecules, ALS-III-61 prevents the downstream phosphorylation of various cellular proteins by PKC.

Impact on the MAPK/ERK Pathway:

The activation of the oxytocin receptor can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. frontiersin.org This pathway is often linked to cellular processes such as proliferation and differentiation. The antagonism of the OXTR by ALS-III-61 would be expected to attenuate or block the oxytocin-induced phosphorylation and activation of ERK.

Modulation of the RhoA/ROCK Pathway:

The RhoA/Rho-kinase (ROCK) signaling pathway is another downstream effector of oxytocin receptor activation, particularly important in processes like smooth muscle contraction. By blocking the initial receptor activation, an antagonist like ALS-III-61 would indirectly inhibit the activation of this pathway.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Als I 41

Absorption and Distribution Profiles in Preclinical Models

Central Nervous System Penetration Studies in Non-Human Primates

Data specific to the central nervous system penetration of a compound designated ALS-I-41 in non-human primate models are not available in the reviewed scientific literature.

Bioanalytical Methodologies for Systemic and Central Quantification

There is no information available on the specific bioanalytical methodologies developed or utilized for the systemic and central quantification of this compound.

In Vivo Metabolism and Excretion Research

No studies detailing the in vivo metabolism or excretion pathways of a compound named this compound could be identified in the public domain.

Compound Names

As no specific data for "this compound" was found, no other compound names can be listed in relation to it.

Neurobiological Effects and Behavioral Pharmacology Research with Als I 41

Impact on Social Cognition and Affiliative Behaviors in Animal Models

The primary application of ALS-I-41 in preclinical research has been to elucidate the role of the oxytocin (B344502) system in social cognition and behavior. The neuropeptide oxytocin is a crucial neuromodulator for affiliative behaviors such as maternal nurturing, social recognition, and empathy. By selectively blocking the oxytocin receptor, this compound allows scientists to probe the necessity of oxytocin signaling for these social processes.

A key area of investigation has been to confirm that peripherally administered this compound can reach its target in the brain. A pivotal study was conducted to evaluate the central nervous system (CNS) penetration of this compound in nonhuman primates, a critical step for its use in behavioral pharmacology experiments. This research confirmed that this compound is a viable tool for studying the behavioral effects of OXTR antagonism in animal models. The study demonstrated that the compound could be detected in the cerebrospinal fluid (CSF) of rhesus macaques following administration, confirming it crosses the blood-brain barrier. This validation is fundamental for interpreting behavioral changes in animal models as being centrally mediated effects of receptor blockade.

The rationale for using an antagonist like this compound is based on extensive research showing that direct administration of oxytocin can promote prosocial behaviors, while blocking its receptors can diminish them. The availability of a selective small molecule antagonist like this compound is crucial for dissecting these biological and social behavior connections in animal models.

Animal ModelResearch FocusTechniques UsedKey Finding
Rhesus MacaqueCentral Nervous System (CNS) PenetrationMass Spectroscopy of Cerebrospinal Fluid (CSF) and PlasmaThis compound was confirmed to be a mild brain penetrant.
Sprague-Dawley RatCNS Penetration and ImagingPositron Emission Tomography (PET)PET imaging with [¹⁸F]this compound demonstrated accumulation in brain regions known to contain oxytocin receptors.

Modulation of Stress-Related Responses in Preclinical Paradigms

Currently, there are no publicly available scientific studies that have specifically investigated the effects of this compound on stress-related responses in preclinical paradigms. While the oxytocin system is known to interact with stress pathways, research focusing on this particular compound's role in modulating responses in established animal models of stress has not been published.

Investigation of Anxiety-Like and Depressive-Like Behaviors in Animal Models

In the available scientific literature, there is no specific research detailing the investigation of this compound in animal models of anxiety-like or depressive-like behaviors. Although the oxytocin system has been implicated in the modulation of anxiety, dedicated studies using standard behavioral tests for anxiety (e.g., elevated plus-maze, light-dark box) or depression (e.g., forced swim test, tail suspension test) with this compound have not been reported.

Electrophysiological and Neurotransmitter System Studies

The primary mechanism of this compound is its function as a selective antagonist at the oxytocin receptor. This defines its action within the oxytocin neuromodulatory system. Studies have been conducted to confirm that this compound engages with its intended target within the brain.

Positron Emission Tomography (PET) imaging was utilized with a radiolabeled version of the compound, [¹⁸F]this compound, in both macaque and rat models. The PET imaging data demonstrated, for the first time with an OXTR selective radiotracer, an accumulation of the compound in brain regions known to contain a high density of oxytocin receptors. This provides direct evidence of target engagement in the CNS. The research noted that while the images confirmed brain penetration and regional distribution, the resolution was not sufficient for precise quantification of receptor density.

Despite this confirmation of receptor binding, specific electrophysiological studies detailing how this compound modulates neuronal activity—such as its effects on synaptic transmission, neuronal excitability, or long-term plasticity—are not present in the available research literature. The current understanding is based on its role as a receptor blocker within the broader oxytocin neurotransmitter system.

Advanced Imaging Applications in Als I 41 Research

Development of Radiolabeled ALS-I-41 for In Vivo Imaging

To enable in vivo imaging, this compound was chemically modified to incorporate a positron-emitting radionuclide, creating a radiotracer suitable for Positron Emission Tomography (PET). This process resulted in the development of [¹⁸F]this compound, where a radioactive isotope of fluorine (Fluorine-18) is attached to the this compound molecule. researchgate.netresearchgate.net The creation of this radioligand is a critical step, allowing for the non-invasive, real-time tracking of the compound's distribution throughout the body, and most importantly, across the blood-brain barrier into the central nervous system (CNS). researchgate.netresearchgate.net

The central nervous system penetration and metabolic rate of this compound were initially studied using mass spectrometry analysis of cerebrospinal fluid (CSF) and plasma from macaque monkeys. medchemexpress.comresearchgate.net Subsequent research utilized PET imaging with [¹⁸F]this compound in a macaque to verify these findings and further explore its behavior in the brain. researchgate.netresearchgate.net Studies in rat models were also conducted to evaluate the effects of different administration rates on CNS penetration. researchgate.netnih.gov

ParameterSpeciesMethodKey Finding
CNS Penetration Rhesus MacaqueMass Spectrometry (CSF/Plasma Analysis)This compound is a mild brain penetrant. nih.gov
In Vivo Distribution Cynomolgus MacaquePET Imaging with [¹⁸F]this compoundVerified CNS penetration and tracer accumulation. researchgate.netnih.gov
Half-Life Rhesus MacaqueMass Spectrometry (CSF vs. Plasma)This compound has a much longer half-life in CSF than in plasma. nih.gov
Administration Route Sprague-Dawley RatPET Imaging with [¹⁸F]this compoundA 30-minute continuous IV infusion improved brain image resolution. nih.gov

Positron Emission Tomography (PET) Imaging for Receptor Occupancy and Distribution

PET imaging with [¹⁸F]this compound allows for the visualization and quantification of its distribution in the brain. After administration, the radiotracer travels through the bloodstream and enters the brain, where it binds to oxytocin (B344502) receptors. The PET scanner detects the positrons emitted by the ¹⁸F isotope, generating a three-dimensional map of the tracer's concentration.

PET studies in a cynomolgus macaque demonstrated that [¹⁸F]this compound successfully crosses the blood-brain barrier and accumulates in various brain regions. nih.gov This accumulation is indicative of the tracer occupying OTRs. The time-activity curves generated from these scans, which plot the concentration of the radiotracer in different tissues over time, provide valuable information about the compound's pharmacokinetics in the brain. nih.gov

While the PET imaging data confirmed CNS penetration and showed an unevenly distributed signal in the macaque brain, the resolution of the initial images was not sufficient to allow for precise quantification of receptor density. nih.gov However, these studies were groundbreaking, as they marked the first time an OTR-selective radiotracer demonstrated accumulation in brain regions known to express these receptors. nih.gov Further experiments in rats showed that the imaging quality and brain resolution could be enhanced by optimizing the injection method, specifically by using a slow, continuous intravenous infusion. nih.gov

Spatial Mapping of Oxytocin Receptors in Brain Regions Using this compound Tracers

The primary goal of using [¹⁸F]this compound in PET imaging is to map the spatial distribution of oxytocin receptors in the brain. The patterns of tracer accumulation provide a proxy for the density of these receptors in different anatomical locations.

The PET scan performed in a cynomolgus macaque with [¹⁸F]this compound provided the first direct evidence of an OTR-selective tracer accumulating in specific brain regions known to contain a high concentration of these receptors. nih.gov Although specific regions were not named in the available summaries, the uneven distribution observed was a significant finding, contrasting with a uniform, non-specific signal. nih.gov This suggests that the signal from [¹⁸F]this compound reflects the underlying neuroanatomy of the oxytocin system.

Despite the promise shown in these initial studies, the challenge of achieving high-resolution images for detailed quantification remains. nih.gov The development and refinement of tracers like [¹⁸F]this compound are crucial for creating detailed maps of OTRs, which will, in turn, enhance the understanding of how oxytocin modulates social behavior and its potential role in various psychiatric disorders. medchemexpress.com

Methodological Considerations for Research Utilizing Als I 41

Approaches to Synthesis and Radiolabeling for Research Probes

The synthesis and radiolabeling of ALS-I-41 are crucial steps for its use as a research probe in preclinical studies. The process allows for the creation of tracers that can be tracked in vivo, providing valuable information on the compound's distribution, target engagement, and pharmacokinetics.

The synthesis of this compound and its radiolabeled counterpart, [¹⁸F]this compound, has been previously established and reported in scientific literature. This process involves chemical reactions to construct the core molecular structure of this compound, followed by the incorporation of a radioactive isotope, in this case, Fluorine-18. Fluorine-18 is a commonly used positron-emitting radionuclide for positron emission tomography (PET) imaging due to its favorable half-life of approximately 110 minutes, which allows for sufficient time for synthesis, purification, and imaging studies.

The radiolabeling process for [¹⁸F]this compound would typically involve a nucleophilic substitution reaction where a precursor molecule is reacted with [¹⁸F]fluoride. The reaction conditions, including temperature, solvent, and the presence of a catalyst, are optimized to achieve a high radiochemical yield and purity. Following the reaction, the crude product is purified, often using high-performance liquid chromatography (HPLC), to isolate [¹⁸F]this compound from any unreacted precursors and byproducts. The final product's identity, purity, and specific activity are then confirmed through various analytical techniques before it is used in preclinical imaging studies. The development of such radiolabeled probes is essential for non-invasively studying the biodistribution and target engagement of this compound in living organisms.

In Vitro Assay Development for Mechanistic Elucidation

To understand the mechanism of action of this compound, a variety of in vitro assays are employed. These assays provide a controlled environment to study the compound's effects at the cellular and molecular levels. Given that this compound is investigated in the context of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), the in vitro models often involve cell types relevant to the disease pathology, such as motor neurons and glial cells. tandfonline.comnih.gov

Cell-Based Assays: A primary approach involves the use of cell lines or primary cell cultures. creative-biolabs.comnih.gov For ALS research, motor neurons derived from induced pluripotent stem cells (iPSCs) from patients with familial or sporadic ALS are particularly valuable. criver.comals.org These patient-derived cells carry the genetic and molecular hallmarks of the disease, offering a more physiologically relevant system to test the effects of compounds like this compound. criver.comharvard.edu Assays in these cells can measure various parameters, including:

Cell Viability and Toxicity: To determine if this compound has protective or toxic effects on motor neurons.

Protein Aggregation: Assays to quantify the aggregation of disease-associated proteins like SOD1, TDP-43, and FUS. creative-biolabs.com

Oxidative Stress: Measuring markers of oxidative stress to see if this compound can mitigate this pathological feature of ALS.

Neurite Outgrowth and Morphology: Assessing the health and integrity of neurons by measuring the length and branching of their neurites. creative-biolabs.com

Co-culture Models: Since non-neuronal cells like astrocytes and microglia are known to play a significant role in ALS pathogenesis, co-culture models are also utilized. tandfonline.comnih.gov In these systems, motor neurons are grown together with these glial cells. This allows researchers to investigate whether this compound can modulate the toxic or beneficial effects of glial cells on motor neurons. nih.gov

Electrophysiological Recordings: Techniques like patch-clamp electrophysiology and microelectrode arrays (MEAs) can be used to assess the functional activity of neurons. creative-biolabs.comcriver.com These assays can determine if this compound can restore or preserve the normal electrical activity of motor neurons that is often impaired in ALS. criver.com

Below is an interactive data table summarizing common in vitro assays relevant for studying this compound:

Assay TypeModel SystemKey ReadoutsMechanistic Question
Cell ViabilityiPSC-derived motor neuronsCell survival, apoptosis markersDoes this compound protect motor neurons from cell death?
Protein AggregationTransfected cell lines, patient iPSCsQuantification of protein aggregatesCan this compound reduce the pathological aggregation of key proteins?
Oxidative StressPrimary neurons, iPSCsLevels of reactive oxygen speciesDoes this compound have antioxidant properties?
Neurite OutgrowthMotor neuron culturesNeurite length and complexityCan this compound promote neuronal health and connectivity?
Co-cultureMotor neurons and glial cellsMotor neuron survival, inflammatory markersDoes this compound modulate neuroinflammation?
ElectrophysiologyNeuronal cultures on MEAsFiring rate, burst duration, synchronicityCan this compound restore normal neuronal function?

Selection and Validation of Preclinical Animal Models for Behavioral and Neurobiological Studies

The selection and validation of appropriate preclinical animal models are critical for evaluating the in vivo efficacy of compounds like this compound. biospective.com In the context of ALS research, a variety of animal models have been developed that recapitulate key aspects of the human disease. nih.govyoutube.com

Commonly Used Animal Models in ALS Research:

Transgenic Mice: The most widely used models are transgenic mice expressing mutations in genes associated with familial ALS, such as SOD1 (e.g., SOD1-G93A) and TARDBP (TDP-43). nih.govcriver.compsychogenics.com These models exhibit progressive motor neuron degeneration, muscle atrophy, and a shortened lifespan, mimicking the human disease. nih.govpsychogenics.com Other genetic models include those with mutations in FUS and C9orf72. frontiersin.orgals.net

Zebrafish: Zebrafish models of ALS, often carrying similar genetic mutations as the mouse models, offer advantages such as rapid development and transparency, which allows for in vivo imaging of motor neurons. als.netnih.govtandfonline.com

Drosophila melanogaster (Fruit Fly): Fruit fly models are valuable for high-throughput genetic screens and initial drug testing due to their short lifespan and well-characterized genetics. nih.govtandfonline.com

Validation of Animal Models:

Validation of these models involves a comprehensive assessment of their behavioral and neurobiological phenotypes to ensure they accurately reflect the human condition. esmed.orgesmed.org

Behavioral Studies: A battery of behavioral tests is used to assess motor function, disease onset, and progression. esmed.orgnih.govnih.gov These include:

Rotarod Test: Measures motor coordination and balance. criver.comnih.govnih.gov

Grip Strength Test: Assesses muscle strength in the forelimbs and hindlimbs. criver.comesmed.org

Hanging Wire Test: Evaluates neuromuscular function and endurance. psychogenics.comnih.gov

Gait Analysis: Provides detailed information on walking patterns. nih.gov

Open Field Test: Measures general locomotor activity and exploratory behavior. criver.com

Neurobiological Studies: These studies involve histological and molecular analyses to confirm the underlying pathology. Key neurobiological readouts include:

Motor Neuron Counts: Quantifying the loss of motor neurons in the spinal cord and brainstem.

Muscle Histology: Examining muscle tissue for signs of denervation and atrophy.

Biomarker Analysis: Measuring levels of disease-relevant biomarkers, such as neurofilament light chain, in biofluids. biospective.com

Neuroimaging: Techniques like magnetic resonance imaging (MRI) can be used to assess neurodegeneration in the brain and spinal cord. criver.comnih.gov

The following table provides an overview of common preclinical models and their validation methods:

Animal ModelGenetic BasisKey Behavioral AssessmentsKey Neurobiological Readouts
SOD1-G93A MouseOverexpression of mutant human SOD1Rotarod, Grip Strength, SurvivalMotor neuron loss, Muscle atrophy, Gliosis
TDP-43 MouseExpression of mutant human TDP-43Gait analysis, Motor deficitsTDP-43 pathology, Neurodegeneration
C9orf72 ZebrafishKnockdown or overexpression of C9orf72Motor function assaysAxonal defects, Motor neuron loss
FUS DrosophilaExpression of mutant human FUSClimbing assays, LifespanNeurodegeneration, FUS protein aggregation

Considerations for Route of Research Compound Administration in Animal Models

The route of administration for a research compound like this compound in preclinical animal models is a critical consideration that can significantly impact its efficacy and the interpretation of study results. tandfonline.com The choice of administration route depends on the physicochemical properties of the compound, the desired therapeutic target, and the specific research question being addressed. tandfonline.comals.net

Common Routes of Administration in Preclinical ALS Research:

Oral (PO): Administration via the mouth, often through gavage or in the diet. This is a convenient and non-invasive route but requires the compound to be orally bioavailable and stable in the gastrointestinal tract. als.netnih.gov

Intravenous (IV): Injection directly into a vein, providing rapid and complete systemic exposure. als.netumn.edu This route bypasses absorption barriers but can be more invasive and may require catheterization for repeated dosing. researchgate.net

Intraperitoneal (IP): Injection into the abdominal cavity. It is a common route in rodents, offering a larger surface area for absorption than subcutaneous injection. nih.gov

Subcutaneous (SC): Injection into the fatty tissue beneath the skin. This route provides slower and more sustained absorption compared to IV or IP injections. als.net

Intramuscular (IM): Injection into a muscle. This route is also used for systemic delivery. als.net

Intrathecal (IT): Injection directly into the cerebrospinal fluid, bypassing the blood-brain barrier to deliver the compound to the central nervous system. als.net

Intranasal (IN): Administration into the nasal cavity, which can also provide a direct route to the central nervous system for certain molecules. nih.gov

In studies involving this compound, intranasal and intramuscular administrations have been utilized in nonhuman primates. researchgate.net The intranasal route is particularly interesting for compounds targeting the central nervous system as it can potentially bypass the blood-brain barrier. nih.gov The choice of vehicle for dissolving or suspending the compound is also crucial to ensure its stability and bioavailability.

The following table summarizes key considerations for different routes of administration:

Route of AdministrationAdvantagesDisadvantagesCommon Animal Models
Oral (PO)Non-invasive, convenient for chronic dosingVariable absorption, first-pass metabolismRodents, Non-human primates
Intravenous (IV)Rapid onset, 100% bioavailabilityInvasive, potential for stress, requires skillRodents, Rabbits, Larger mammals
Intraperitoneal (IP)Relatively easy, large volume administrationPotential for organ injury, variable absorptionRodents
Subcutaneous (SC)Slower, sustained releaseLimited volume, potential for local irritationMost laboratory animals
Intramuscular (IM)Good for moderate volumes, sustained releaseCan be painful, potential for muscle damageRabbits, Larger mammals
Intrathecal (IT)Bypasses blood-brain barrier, direct CNS deliveryHighly invasive, requires anesthesia and skillRodents, Non-human primates
Intranasal (IN)Non-invasive, potential for direct CNS deliveryLimited volume, potential for local irritationRodents, Non-human primates

Future Perspectives and Research Trajectories for Oxytocin Receptor Antagonists

Elucidating Novel Biological Functions of Oxytocin (B344502) Signaling

Research into oxytocin signaling continues to uncover its diverse roles beyond its well-established functions in parturition and lactation. Oxytocin acts as a neuropeptide involved in behaviors such as social bonding, social recognition, maternal nurturing, anxiety, and the stress response nih.govnih.gov. It is synthesized in the hypothalamus and released into both the bloodstream and specific brain regions nih.gov.

The oxytocin receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/phospholipase C (PLC)/inositol (B14025) triphosphate (InsP3) pathway, which can lead to increased intracellular calcium. However, the OXTR can also couple with other G proteins, such as Gs and Gi, contributing to a range of cellular effects. Activation of the OXTR can also involve the MAPK and Rho kinase pathways.

Understanding the specific downstream signaling cascades activated by oxytocin in different tissues and in response to various stimuli is an ongoing area of research. Oxytocin receptor antagonists are critical for delineating these pathways by blocking oxytocin's binding and observing the resulting cellular and behavioral outcomes. Studies using antagonists in animal models have provided insights into the involvement of oxytocin in behaviors like maternal bonding and social interactions nih.gov.

Designing Next-Generation Oxytocin Receptor Antagonists as Research Tools

The development of oxytocin receptor antagonists with improved pharmacological profiles is essential for advancing research. Ideal research tools require high potency, selectivity for the OXTR over related receptors like vasopressin receptors, and appropriate pharmacokinetic properties, including the ability to cross the blood-brain barrier for studying central oxytocin signaling.

Historically, both peptide and nonpeptide oxytocin receptor antagonists have been developed. While some peptide antagonists like atosiban (B549348) have seen clinical use, their limitations, such as lack of oral bioavailability, have driven the search for nonpeptide alternatives. The quest for antagonists with better pharmacological characteristics, including higher affinity and improved bioavailability, is ongoing.

Many of the developed oxytocin receptor antagonists are primarily utilized as pharmacological tools to investigate oxytocin's diverse functions. The design of next-generation antagonists focuses on achieving greater specificity and optimizing their properties for use in complex biological systems and in vivo studies.

Potential for Understanding Complex Mental and Behavioral Disorders

Dysfunction in the oxytocin system has been implicated in the pathophysiology of various complex mental and behavioral disorders, including autism spectrum disorder (ASD), social anxiety disorder, depression, and schizophrenia nih.gov. Research suggests that alterations in oxytocin signaling, potentially including changes in receptor expression or function, may contribute to the social and behavioral deficits observed in these conditions nih.gov.

Studies utilizing oxytocin receptor antagonists in animal models of these disorders are instrumental in investigating the causal role of oxytocin signaling in specific behaviors nih.gov. By blocking OXTR activity, researchers can assess the extent to which oxytocin contributes to typical and atypical social behaviors, anxiety levels, and stress responses. For instance, studies in rodents and nonhuman primates have used OXTR antagonists to probe the involvement of oxytocin in social recognition and bonding nih.gov.

While the administration of oxytocin itself has been explored as a potential therapeutic strategy for some of these disorders, the nuanced and context-dependent effects of oxytocin highlight the importance of understanding the system through the use of antagonists nih.gov. Antagonists can help to dissect the specific pathways and receptor populations involved in different behavioral outcomes, providing a clearer picture of the oxytocin system's contribution to complex behaviors in health and disease.

Development of ALS-I-41 as a Probe for Target Validation in Drug Discovery

This compound is a compound that has been identified as a potent and selective oxytocin receptor antagonist. Its development is particularly relevant in the context of utilizing selective pharmacological agents as probes for target validation in drug discovery. Target validation is a critical step in the drug discovery pipeline, aiming to confirm that a specific molecular target is indeed involved in a disease process and that modulating its activity can produce a desired therapeutic effect.

This compound has been specifically evaluated for its properties as a research tool, including its ability to penetrate the central nervous system in nonhuman primate models. Studies in rhesus macaques have investigated the central penetration and rate of metabolism of this compound after different administration routes. This type of research is crucial for determining the suitability of an antagonist as a probe for studying central oxytocin receptor function and its behavioral implications.

The use of this compound in research on mental disorders further underscores its potential as a tool for target validation in neuropsychiatric drug discovery. By selectively blocking oxytocin receptors, this compound can help researchers determine if modulating OXTR activity has a tangible effect on behaviors relevant to these disorders. This provides valuable data to support or refute the OXTR as a viable drug target. Although direct links between this compound and Amyotrophic Lateral Sclerosis (ALS) were not found in the search results, the compound name shares an acronym with the disease. However, the research indicates this compound's primary focus is on the oxytocin receptor system and its implications for behavioral and psychiatric conditions.

Q & A

Basic Research Questions

Q. How to design experiments to evaluate central nervous system (CNS) penetration of ALS-I-41 in animal models?

  • Methodological Answer : Use a combination of plasma and cerebrospinal fluid (CSF) sampling alongside PET imaging. For plasma/CSF analysis:

  • Collect baseline blood samples via femoral vein cannulation, followed by timed post-administration samples (e.g., 5, 15, 30, 60, 120 minutes). Centrifuge samples at 10,000 rpm for 10 minutes to isolate plasma, and store at -80°C until LC/MS analysis .
  • For CSF, extract samples via cisterna magna puncture or similar methods. Analyze without further processing using validated calibration curves (0.8–10 pg/ml detection range for this compound) .
  • Pair with PET imaging using [18F]this compound to visualize distribution in brain regions (e.g., cerebellum, midbrain) and correlate with pharmacokinetic data .

Q. What analytical methods are optimal for quantifying this compound in biological matrices?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC/MS) : Prepare plasma samples in 96-well plates with internal standards (e.g., ALS-II-69). Use solid-phase extraction columns and Phenomenex Kinetex C18 columns for separation. Validate recovery rates (~86%) and detection limits (1 pg/ml in CSF, 8 pg/ml in plasma) .
  • Radiolabeling and PET : Synthesize [18F]this compound via nucleophilic substitution. Use Schimadzu Nexera X2 autosamplers and triple quadrupole mass spectrometers for dual quantification. Cross-validate with LC/MS to distinguish parent compounds from metabolites .

Q. What are the critical pharmacokinetic parameters to prioritize when evaluating this compound’s bioavailability?

  • Methodological Answer : Focus on:

  • Half-life : Measure plasma and CSF concentrations over time (e.g., 2–6 hours post-administration) to assess persistence. This compound exhibits longer half-lives in CSF compared to plasma, suggesting prolonged CNS exposure .
  • Clearance Rates : Calculate using compartmental models (e.g., non-linear mixed effects) to compare intravenous (IV) vs. intramuscular (IM) administration. IM delivery achieves higher CSF concentrations (85 pM at 120 minutes) than intranasal (IN) routes .
  • Bioavailability : Use area-under-the-curve (AUC) analyses for different administration routes. IM dosing (6.15 mg/kg) is optimal for target engagement in primates .

Advanced Research Questions

Q. How to resolve contradictions between measured CSF concentrations of this compound and receptor saturation thresholds?

  • Methodological Answer :

  • Receptor Binding Assays : Compare this compound’s CSF concentrations (e.g., 1.2–1.8 pM for OXTR antagonism) with its inhibitory constant (Ki = 16 nM). Use competitive binding studies with radiolabeled OT to confirm occupancy rates .
  • Metabolite Interference : Employ high-resolution mass spectrometry to differentiate parent this compound from metabolites in CSF. Rats show rapid skeletal uptake and metabolic degradation, complicating CNS penetration assessments .
  • Behavioral Correlates : Pair pharmacokinetic data with OXTR-mediated behavioral assays (e.g., social recognition tests) to validate functional antagonism despite sub-saturating CSF levels .

Q. How to validate cross-species variability in this compound’s CNS penetration for translational research?

  • Methodological Answer :

  • Comparative PET Studies : Image [18F]this compound distribution in Sprague-Dawley rats vs. primates. Rats exhibit low brain uptake due to skeletal sequestration, while primates show regional specificity (e.g., cerebellum > thalamus) .
  • Species-Specific LC/MS Protocols : Adjust calibration curves for interspecies matrix effects (e.g., protein binding in primate plasma vs. rodent plasma). Validate recovery rates using species-matched matrices .
  • Behavioral Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Link CNS concentrations to OXTR blockade efficacy across species. For example, primate models require lower CSF concentrations for behavioral effects due to receptor density differences .

Q. What experimental strategies address this compound’s potential off-target binding to other GPCRs?

  • Methodological Answer :

  • Selectivity Screening : Use HEK-293 cells transfected with unrelated GPCRs (e.g., dopamine D2 receptors) to test this compound’s binding affinity at 10x Ki(OXTR). Confirm specificity via radioligand displacement assays .
  • Structural Analog Comparisons : Co-administer this compound with non-overlapping OXTR antagonists (e.g., L-368,899) to isolate target-mediated effects in behavioral paradigms .
  • Computational Docking : Perform molecular dynamics simulations to predict this compound’s interaction with OXTR vs. other GPCRs. Validate with cryo-EM structures of OXTR-ligand complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.